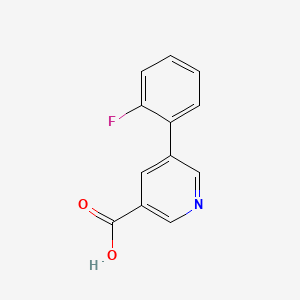

5-(2-Fluorophenyl)nicotinic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Pharmaceutical Chemistry

Nicotinic acid is one of the most important vitamins, which is involved in many vital processes within the bodies of living organisms . Its deficiency leads to many diseases, the most famous of which is pellagra . Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood, but undesirable side effects have limited its use .

Method of Application

A number of 2-substituted aryl derived from nicotinic acid were synthesized . For example, 2–Bromo aryl substituents have shown anti-inflammatory and analgesic efficacy .

Results or Outcomes

These derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

Application in Antitubercular Activity

Nicotinic acid hydrazides have been synthesized and evaluated for their potential in vitro antimycobacterial activity against M. tuberculosis .

Method of Application

Three series of 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides were synthesized .

Results or Outcomes

The results showed that isatin hydrazides are remarkably more active than the parent hydrazide . Hydrazides exhibited the highest activity among all the tested compounds (MIC = 12.5 and 6.25 µg/mL, respectively) . These two isatin hydrazides could offer an excellent framework for future development to obtain more potent antitubercular agents .

Application in Insecticide Production

Nicotinic acid derivatives have been used in the synthesis of certain insecticides .

Method of Application

The preparation of required nicotinic acid substitutes involved nicotinic acid esterification. First, a methyl nicotine synthesized derivatives toward a type of insect (helcorvia ester obtains derivatives by 3-trifloro methyl phenyl urea, 2-Fluorophenyl urea, Dichloro acetic phenoxy hydrazone DL-) .

Results or Outcomes

The resulting compounds have been used as effective insecticides .

Application in Anxiolytic Drug Synthesis

A new model molecule, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), has been synthesized and studied for its potential in anxiolytic drug synthesis .

Method of Application

A detailed photophysical study of the molecule was carried out based on spectroscopic techniques .

Results or Outcomes

The molecule is an important synthetic precursor for the synthesis of compounds having anxiolytic activity .

Application in Green Chemistry

Nicotinic acid derivatives have been used in green chemistry .

Method of Application

Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine have been developed .

Results or Outcomes

These methods have potential industrial applications .

Application in the Synthesis of Novel Drugs

Nicotinic acid derivatives have been used in the synthesis of novel drugs .

Method of Application

Novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, have been developed .

Results or Outcomes

These novel therapeutic choices could be used in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

Safety And Hazards

The safety information for 5-(2-Fluorophenyl)nicotinic acid indicates that it may cause serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEMCRBSNWWVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602476 | |

| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)nicotinic acid | |

CAS RN |

705961-96-2 | |

| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)